molecular formula C19H16BrNO2 B3702823 N-(4-bromo-3-methylphenyl)-3-methoxynaphthalene-2-carboxamide

N-(4-bromo-3-methylphenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3702823
M. Wt: 370.2 g/mol
InChI Key: WTMOPEDXNVZBOC-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3-methoxynaphthalene-2-carboxamide: is an organic compound that features a naphthalene ring substituted with a methoxy group and a carboxamide group, linked to a brominated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)-3-methoxynaphthalene-2-carboxamide typically involves a multi-step process:

    Formation of the Brominated Methylphenyl Intermediate: The starting material, 4-bromo-3-methylphenol, is synthesized through bromination of 3-methylphenol.

    Coupling Reaction: The brominated intermediate is then coupled with 3-methoxynaphthalene-2-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the amidation reaction where the carboxylic acid group is converted to a carboxamide group using an amine source.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 3-hydroxy-2-naphthoic acid derivatives.

    Reduction: Formation of N-(4-bromo-3-methylphenyl)-3-methoxynaphthylamine.

    Substitution: Formation of N-(4-substituted-3-methylphenyl)-3-methoxynaphthalene-2-carboxamide derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known inhibitors.

    Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-cancer and anti-inflammatory drugs.

Industry:

    Materials Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by binding to receptors or other signaling molecules, altering cellular responses.

Comparison with Similar Compounds

  • N-(4-bromo-3-methylphenyl)-3-methyl-4-nitrobenzamide
  • N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide
  • Methyl 4-bromo-3-methylbenzoate

Uniqueness:

  • Structural Features: The presence of both a methoxy group and a carboxamide group on the naphthalene ring makes it unique compared to similar compounds.
  • Reactivity: The combination of functional groups allows for diverse chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-12-9-15(7-8-17(12)20)21-19(22)16-10-13-5-3-4-6-14(13)11-18(16)23-2/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMOPEDXNVZBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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